Methyl 3-bromo-2-hydroxybenzoate
Description
Contextualization within Halogenated Hydroxybenzoates
Methyl 3-bromo-2-hydroxybenzoate is a member of the halogenated hydroxybenzoate family. These compounds are derivatives of benzoic acid, featuring both a halogen substituent and a hydroxyl group. The positions of these functional groups on the benzene (B151609) ring are crucial in determining the molecule's chemical reactivity and physical properties. The presence of the bromine atom, an electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the aromatic ring creates a unique electronic environment that influences its behavior in chemical reactions.
Significance in Modern Organic Synthesis Research
Halogenated aromatic compounds, including brominated esters like this compound, are valuable building blocks in modern organic synthesis. The bromine atom can serve as a leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them key intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Overview of Research Trajectories for Aromatic Brominated Esters
Current research involving aromatic brominated esters is focused on several key areas. One major trajectory is the development of new and more efficient catalytic systems for cross-coupling reactions, aiming for milder reaction conditions, higher yields, and greater functional group tolerance. Another area of investigation is the use of these compounds in the synthesis of novel heterocyclic systems, which are prevalent in many biologically active molecules. Furthermore, there is ongoing research into the structure-activity relationships of molecules derived from these esters, with the goal of designing new compounds with enhanced therapeutic or material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOTUVSKJWGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706842 | |
| Record name | Methyl 3-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-45-9 | |
| Record name | Methyl 3-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Design
Strategic Synthetic Routes
The synthesis of Methyl 3-bromo-2-hydroxybenzoate is primarily achieved through two strategic pathways: the esterification of a pre-brominated acid precursor and the direct bromination of a methyl ester derivative. Each route offers distinct advantages and challenges related to reagent availability, reaction control, and product purity.
Esterification of 3-bromo-2-hydroxybenzoic Acid Precursors
This classical approach involves the synthesis of the target ester from its corresponding carboxylic acid, 3-bromo-2-hydroxybenzoic acid. This method is direct and relies on well-established esterification reactions.
The most common method for converting a carboxylic acid to a methyl ester is the Fischer-Speier esterification. iajpr.com This protocol involves reacting 3-bromo-2-hydroxybenzoic acid with an excess of methanol (B129727), which serves as both a reagent and the solvent. The reaction is catalyzed by a strong mineral acid, typically a few drops of concentrated sulfuric acid, and is driven to completion by refluxing the mixture for several hours. chemicalbook.comscielo.br A general procedure involves dissolving the carboxylic acid in methanol, adding the acid catalyst, and heating the mixture under reflux. chemicalbook.com After the reaction is complete, the excess methanol is removed under reduced pressure, and the resulting crude ester is purified. chemicalbook.comscielo.br
An alternative and milder catalytic system employs N-bromosuccinimide (NBS) as a catalyst. nih.gov This metal-free method has proven effective for the esterification of various substituted benzoic acids and can be performed under neat conditions, simplifying the work-up procedure. nih.gov
Optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters include temperature, catalyst loading, and reaction time.
For acid-catalyzed esterifications, controlling the temperature is crucial. While reflux is standard, excessive temperatures or prolonged reaction times can lead to side reactions. For instance, in related esterifications of hydroxybenzoic acids, it has been observed that an optimal temperature exists, and deviation from it can decrease reaction selectivity. google.com
In the NBS-catalyzed method, the reaction time is highly dependent on the specific substituents on the aromatic ring. Research on various benzoic acid derivatives shows that electron-withdrawing groups generally require longer reaction times than electron-donating groups. nih.gov This highlights the need to tailor the reaction duration to the specific electronic properties of the 3-bromo-2-hydroxybenzoic acid substrate to achieve high conversion.
Table 1: NBS-Catalyzed Esterification of Substituted Benzoic Acids with Methanol nih.gov This table illustrates the effect of different substituents on reaction time and yield, providing a model for optimizing the synthesis of this compound.
| Carboxylic Acid (Substituent) | Time (h) | Conversion (%) |
| Benzoic Acid (H) | 20 | 99 |
| 4-Nitrobenzoic Acid (4-NO₂) | 1 | 99 |
| 4-Methylbenzoic Acid (4-CH₃) | 40 | 99 |
| 4-Methoxybenzoic Acid (4-OCH₃) | 40 | 99 |
Bromination of Methyl 2-hydroxybenzoate Derivatives
An alternative synthetic strategy involves introducing the bromine atom onto the aromatic ring of a pre-existing ester, Methyl 2-hydroxybenzoate (also known as methyl salicylate). ymdb.ca This route's success hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.
The bromination of Methyl 2-hydroxybenzoate presents a regiochemical challenge. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the methyl ester group (-COOCH₃) is a deactivating, meta-directing group. To form the desired 3-bromo isomer, the bromine must be directed to the position ortho to the powerful hydroxyl directing group.
A common technique for the selective bromination of activated aromatic rings is the use of elemental bromine (Br₂) as the brominating agent in a suitable solvent, often with a catalyst. google.com For example, a method for the analogous bromination of methyl p-hydroxybenzoate uses liquid bromine in dichloromethane (B109758), with glacial acetic acid acting as a catalyst, at controlled low temperatures (0-5°C). google.com A significant challenge with such highly activated substrates is preventing the formation of di-brominated byproducts. google.com
Another widely used and often milder technique employs N-bromosuccinimide (NBS) as the bromine source. nih.gov The reaction can be carried out in various solvents, such as acetonitrile (B52724) or tetrabutylammonium (B224687) bromide, and often provides higher selectivity compared to elemental bromine. nih.govorganic-chemistry.org
The choice of catalyst and reaction system is paramount for directing the bromination to the desired ortho position relative to the hydroxyl group. For highly activated systems like phenols, achieving high regioselectivity can be difficult, and reactions can yield a mixture of ortho and para isomers. wku.edu
To enhance selectivity, various catalyst systems have been developed. The use of trifluoroacetic acid as a solvent with tribromoisocyanuric acid has been shown to be effective for moderately deactivated arenes, preventing polybromination. organic-chemistry.org For activated aromatic compounds, reacting with NBS in the presence of tetrabutylammonium bromide has been reported to give predominantly para-selective monobromination, which underscores the challenge of achieving ortho selectivity and the need for carefully chosen conditions. organic-chemistry.org In the case of methyl p-hydroxybenzoate, using glacial acetic acid as a catalyst with liquid bromine has proven effective in producing the desired 3-bromo isomer with a good yield. google.com
Table 2: Example Conditions for Bromination of Methyl p-hydroxybenzoate google.com This table details the reagents and conditions used for a closely related bromination, providing a template for the synthesis of this compound from Methyl 2-hydroxybenzoate.
| Reagent | Amount/Conditions | Role |
| Methyl p-hydroxybenzoate | 1 eq | Starting Material |
| Dichloromethane | Solvent | Solvent |
| Glacial Acetic Acid | 1.1 eq | Catalyst |
| Liquid Bromine (Br₂) | 1.1 eq | Brominating Agent |
| Temperature | 0-5 °C | Reaction Condition |
| Yield | 78.2% | Product Yield |
Derivatization from 5-bromo-2-hydroxybenzoic Acid via Methylation
While the direct precursor for this compound is 3-bromo-2-hydroxybenzoic acid, the principles of its synthesis can be understood by examining the methylation of related brominated salicylic (B10762653) acid derivatives, such as 5-bromo-2-hydroxybenzoic acid. The primary transformation is an esterification reaction, where the carboxylic acid group of the hydroxybenzoic acid is converted into a methyl ester.
One documented method for the methylation of a similar compound, 5-bromo-2-hydroxybenzoic acid, involves dissolving the acid in a solvent like dimethylformamide (DMF) and treating it with a base, such as sodium hydride, followed by the addition of a methylating agent like methyl iodide. nih.gov This process results in the formation of the corresponding methyl ester.
The methylation of a hydroxybenzoic acid can proceed through different mechanistic pathways depending on the reagents used.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification. The carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the methyl ester. The phenolic hydroxyl group is generally less reactive under these conditions.
SN2 Reaction with a Methylating Agent : When using a strong base like sodium hydride (NaH) followed by a methylating agent such as methyl iodide (CH₃I), the reaction proceeds via a different mechanism. The base first deprotonates the most acidic proton. In a hydroxybenzoic acid, the carboxylic acid proton is significantly more acidic than the phenolic proton. The resulting carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyl iodide in a single-step SN2 (bimolecular nucleophilic substitution) reaction to form the methyl ester.
The choice of mechanism is crucial for controlling the reaction's outcome. For instance, studies on the effect of salicylic acid (a related compound) on biological systems have shown that it can influence DNA methylation patterns, highlighting the molecule's ability to participate in methylation-related processes, albeit in a different context. nih.govnih.gov
Regioselectivity refers to the control of which functional group reacts in a molecule with multiple reactive sites. In the case of 3-bromo-2-hydroxybenzoic acid, there are two potential sites for methylation: the carboxylic acid group (-COOH) and the hydroxyl group (-OH). The target compound's name, this compound, clearly indicates that methylation occurs at the carboxylic acid, leaving the hydroxyl group intact.
Achieving this selectivity is based on the differential reactivity of the two groups:
Acid-Catalyzed Esterification : In Fischer esterification, the carboxylic acid is preferentially esterified. The phenolic hydroxyl group is a much weaker nucleophile and does not readily react under these conditions without a stronger catalyst or more forcing conditions.
Base-Mediated Methylation : When using one equivalent of a base, the more acidic carboxylic proton is removed first. The resulting carboxylate is a potent nucleophile that readily reacts with the methylating agent. The less acidic phenolic proton remains, and the hydroxyl group is not methylated unless a second equivalent of a strong base is added.
This inherent difference in acidity and nucleophilicity is the key to achieving the desired regioselectivity, ensuring the formation of the methyl ester rather than the methyl ether.
Advanced Reaction Conditions and Process Optimization
Optimizing reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring the efficient synthesis of this compound.
Temperature Control and Reaction Kinetics
Temperature is a critical parameter that directly influences the rate and outcome of chemical reactions. Precise temperature control is essential to prevent side reactions and the formation of impurities, such as di-substituted products.
In syntheses involving bromination, a common step in preparing precursors, the reaction temperature is often carefully managed. For example, in the preparation of a similar isomer, methyl 3-bromo-4-hydroxybenzoate, the reaction mixture is cooled to between 0-5°C during the dropwise addition of bromine. google.com This low temperature helps to control the exothermic nature of the bromination reaction and improve selectivity. After the initial addition, the reaction may be allowed to proceed at a higher temperature, such as 10-40°C, to ensure completion. google.com In other related syntheses, reactions are heated to a gentle reflux for several hours to drive the reaction forward and maximize the conversion of reactants to products. chemicalbook.com
Table 1: Temperature Effects on Synthesis
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Bromination | 0-5°C (addition) | Controls exothermic reaction, enhances selectivity. | google.com |
| Reaction | 10-40°C | Ensures reaction completion. | google.com |
| Reflux | Gentle reflux (3 hrs) | Drives reaction to completion for maximum yield. | chemicalbook.com |
Solvent Effects on Reaction Efficiency and Product Purity
The choice of solvent is crucial as it can significantly affect reaction efficiency, solubility of reagents, and the profile of impurities. In the synthesis of brominated hydroxybenzoates, various solvents are employed.
Halogenated solvents like dichloromethane or ether-type solvents are often used. google.com Methanol is also a common choice, and in esterification reactions, it can serve as both the solvent and the methylating reagent. chemicalbook.com The use of methanol as a solvent during bromination steps can be particularly advantageous. It has been noted that in methanol, the formation of dibrominated byproducts is significantly slower compared to reactions in ether or carbon tetrachloride. orgsyn.org This suppresses the creation of hard-to-remove impurities, leading to a cleaner crude product and simplifying purification. orgsyn.org
Table 2: Solvent Impact on Synthesis
| Solvent | Application | Advantage | Source |
|---|---|---|---|
| Dichloromethane | Bromination | Good solubility for reactants. | google.com |
| Methanol | Bromination | Suppresses dibromination byproducts. | orgsyn.org |
| Methanol | Esterification | Acts as both solvent and reagent. | chemicalbook.com |
| DMF | Methylation | Effective for reactions involving sodium hydride. | nih.gov |
Purification Techniques for High Purity Target Compound
Obtaining this compound in high purity requires effective purification of the crude product to remove unreacted starting materials, reagents, and byproducts.
A multi-step approach is typically used:
Work-up : After the reaction is complete, the mixture is often quenched, for instance, by pouring it into ice water. nih.govyoutube.com This can precipitate the crude product. The pH may be adjusted to ensure the desired compound is insoluble. nih.gov
Filtration : The solid product is isolated from the liquid mixture using vacuum filtration, which is faster and more efficient at drying the solid than gravity filtration. youtube.com
Washing : The isolated solid is washed with various solutions to remove residual impurities. This can include water to remove inorganic salts or a solution of sodium thiosulfate (B1220275) to quench any remaining bromine. nih.govgoogle.com
Chromatography and Recrystallization : For achieving high purity, two powerful techniques are employed.
Flash chromatography over a silica (B1680970) gel column is a common method to separate the target compound from closely related impurities. chemicalbook.com
Recrystallization is used to obtain a highly crystalline final product. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., methanol, or a toluene (B28343) mixture) and then allowed to cool slowly. google.comchemicalbook.com As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. youtube.com
The final purity of the compound is often confirmed by analytical techniques such as checking its melting point. google.com
Column Chromatography Applications
The purification of this compound and its isomers or related compounds frequently relies on column chromatography, a cornerstone technique for separating components from a mixture. The effectiveness of this method hinges on the differential adsorption of compounds onto a stationary phase while a mobile phase flows through it. For brominated salicylates, silica gel is the most common stationary phase.
Research indicates that the separation of isomers, such as 3-bromo and 5-bromo derivatives, is feasible using silica gel chromatography. researchgate.net The principle behind this separation lies in the subtle differences in polarity between the isomers. The presence of a bromine atom ortho to the hydroxyl group, as in this compound, can sterically hinder the polar hydroxyl group, potentially reducing its interaction with the silica gel compared to isomers where such hindrance is absent. researchgate.net This difference in interaction strength allows for their separation using an appropriate eluent system.
In practice, flash chromatography using 80-100 mesh silica gel has been successfully employed for purifying analogous compounds like Methyl 3-amino-5-bromo-2-hydroxybenzoate, yielding the final product with high purity. chemicalbook.com The selection of the mobile phase (eluent) is critical and is typically determined empirically using thin-layer chromatography (TLC) to find a solvent system that provides the best separation. researchgate.net
| Parameter | Description | Typical Application for this compound Purification |
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (e.g., 80-100 mesh, 230-400 mesh) is standard due to its polarity and effectiveness in separating hydroxylated and brominated aromatic compounds. researchgate.netchemicalbook.com |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the stationary phase, carrying the components of the mixture at different rates. | A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. The ratio is optimized to achieve good separation (resolution) of the desired compound from impurities and byproducts. researchgate.net |
| Separation Principle | Differential partitioning of the compounds between the stationary and mobile phases based on polarity. | Less polar compounds travel faster down the column with the eluent, while more polar compounds are retained longer by the polar silica gel. Isomeric brominated salicylates can be separated based on differences in polarity caused by steric and electronic effects. researchgate.net |
Recrystallization Strategies
Recrystallization is a fundamental purification technique for solid compounds like this compound. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the decreasing solubility causes the desired compound to crystallize out, leaving impurities behind in the solution (mother liquor).
For related bromo-hydroxybenzoate derivatives, recrystallization is a documented method to obtain high-purity, crystalline products. The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
For compounds that are solid at room temperature, fractional crystallization can also be an effective technique to separate mixtures of isomers, provided their solubility characteristics in a particular solvent are sufficiently different. researchgate.net After synthesis, cooling the reaction mixture can induce crystallization, allowing the product to be isolated by vacuum filtration. cabidigitallibrary.org
| Step | Objective | Key Considerations |
| 1. Solvent Selection | Find a solvent that dissolves the crude product well when hot but poorly when cold. | The solvent's boiling point should be lower than the melting point of the compound. Common solvents for similar aromatic esters include chloroform, methanol, ethanol, or mixtures such as ethanol/water. nih.gov |
| 2. Dissolution | Dissolve the crude solid in a minimal amount of the hot solvent. | Using excess solvent will reduce the yield of recovered crystals. |
| 3. Decolorization (Optional) | Remove colored impurities. | If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb the impurities before hot filtration. |
| 4. Cooling & Crystallization | Allow the hot, saturated solution to cool slowly. | Slow cooling promotes the formation of larger, purer crystals. An ice bath may be used to maximize crystal formation once the solution has reached room temperature. cabidigitallibrary.org |
| 5. Isolation & Drying | Separate the purified crystals from the mother liquor. | This is typically done by vacuum filtration. The collected crystals are then washed with a small amount of cold solvent and dried to remove any residual solvent. |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. The synthesis of this compound and related compounds is an area where these principles can be applied, particularly in catalyst and solvent selection.
Sustainable Catalyst Development
The synthesis of aromatic esters and their halogenated derivatives often involves catalysts. Green chemistry encourages the replacement of traditional, often hazardous or inefficient, catalysts with more sustainable alternatives. Key goals include developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, and using catalysts based on abundant, low-toxicity metals.
Heterogeneous Catalysts for Bromination: For the bromination step, research has focused on solid-supported catalysts. For instance, zinc salts, particularly zinc bromide, adsorbed onto an inert support like silica have been shown to be effective for the selective bromination of aromatic compounds. google.com This approach offers advantages over homogeneous Lewis acid catalysts as the catalyst can be filtered off and potentially reused, simplifying product work-up and reducing waste. google.com
Sustainable Metal Catalysts: Vanadium-based catalysts have been explored for the oxidative bromination of salicylaldehyde, a precursor to the salicylate (B1505791) structure. researchgate.net Vanadium is more earth-abundant and economical than noble metal catalysts, making it a more sustainable choice. researchgate.net When immobilized on supports like polystyrene, these catalysts become heterogeneous, combining sustainability with the benefits of easy separation and recyclability. researchgate.net
Solid Acid Catalysts for Esterification: The esterification of salicylic acid to form methyl salicylate has been achieved with high efficiency using a novel sulfated iron oxide-zirconia (Fe₂O₃–ZrO₂) solid acid catalyst. researchgate.net This catalyst is highly active and avoids the use of corrosive liquid acids like sulfuric acid. cabidigitallibrary.orgresearchgate.net
| Catalyst Type | Example(s) | Target Reaction | Green Chemistry Advantages |
| Supported Zinc Salt | ZnBr₂ on Silica | Aromatic Bromination | Heterogeneous, easily separated, reusable, avoids corrosive homogeneous catalysts. google.com |
| Supported Vanadium Complex | [VIVO(bzac)₂] on Polystyrene | Oxidative Bromination of Salicylaldehyde | Uses an earth-abundant, economical metal; heterogeneous system allows for catalyst recycling. researchgate.net |
| Sulfated Metal Oxide | Sulfated Fe₂O₃–ZrO₂ | Esterification of Salicylic Acid | Highly active solid acid, reusable, avoids hazardous liquid acids like H₂SO₄. researchgate.net |
| Organometallic Catalysts | Dibutyltin oxide | Esterification | High efficiency, reduces by-product formation and pollution. google.com |
Solvent-Free or Environmentally Benign Solvent Systems
A major goal of green chemistry is to eliminate or replace hazardous organic solvents with more environmentally benign alternatives. Traditional syntheses often use halogenated solvents like dichloromethane or chloroform, which pose environmental and health risks. google.com
Research into the green synthesis of related compounds has demonstrated viable alternatives. A notable example is the esterification of salicylic acid using dimethyl carbonate as both a reagent and a solvent. researchgate.net Dimethyl carbonate is considered a green reagent as it is less toxic than traditional methylating agents like methyl halides or dimethyl sulfate. More importantly, this process was developed to run effectively without any additional solvent, representing a significant environmental benefit. researchgate.net When a solvent is necessary for reactions like bromination, the choice of solvent is critical. While dichloromethane is effective, alternatives like hexane have been shown to yield good selectivity in certain catalytic brominations, offering a less toxic option. google.comgoogle.com The ideal green synthesis, however, aims for solvent-free conditions.
| Approach | Example | Advantages |
| Solvent-Free Reaction | Esterification of salicylic acid using dimethyl carbonate. researchgate.net | Eliminates solvent waste, reduces purification steps, lowers environmental impact, and improves process safety. |
| Use of Greener Solvents | Replacing dichloromethane with hexane or other less toxic alkanes in bromination reactions. google.comgoogle.com | Reduces toxicity and environmental harm associated with halogenated solvents. |
| Use of Benign Reagents | Using dimethyl carbonate as a methylating agent instead of methyl halides or dimethyl sulfate. researchgate.net | Replaces highly toxic and hazardous reagents with a safer, more environmentally friendly alternative. |
| Azeotropic Distillation | Using toluene to remove water by-product during esterification. cabidigitallibrary.org | Can drive reactions to completion under milder conditions and reduce the need for large excesses of reagents or harsh desiccants. cabidigitallibrary.org |
Reactivity and Transformational Chemistry
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of Methyl 3-bromo-2-hydroxybenzoate is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. lumenlearning.com The existing substituents on the ring, particularly the electron-donating hydroxyl group and the electron-withdrawing bromo and methyl ester groups, direct the position of further substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org
Further Halogenation Studies (e.g., Dibromination)
Further halogenation of this compound can lead to the introduction of additional halogen atoms onto the aromatic ring. The position of this second halogenation is influenced by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine atom and the methyl ester group are deactivating. In the case of methyl p-hydroxybenzoate, bromination can lead to dibrominated by-products due to the activating nature of the hydroxyl group. google.com A similar outcome could be expected with this compound, where the position of further bromination would be directed by the powerful hydroxyl group to the available ortho and para positions.
Nitration and Sulfonation Patterns
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. lumenlearning.com In these reactions, a nitro (NO₂) or sulfo (SO₃H) group is introduced onto the aromatic ring. The regioselectivity of these reactions on this compound would be determined by the combined directing effects of the substituents. The hydroxyl group strongly directs ortho and para, while the bromo and methyl ester groups direct meta. In the nitration of methyl benzoate (B1203000), the carbonyl group deactivates the ring but directs the incoming nitro group to the 3-position due to the relative stability of the reaction intermediates. rsc.org For this compound, the powerful ortho-, para-directing influence of the hydroxyl group would likely dominate, leading to nitration or sulfonation at the positions ortho or para to it. Specifically, nitration of bromobenzene (B47551) yields a mixture of ortho and para products. youtube.com
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the aromatic ring of this compound can be replaced by a variety of nucleophiles. pressbooks.pub This is a key transformation that allows for the introduction of new functional groups and the construction of more complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org this compound, as an aryl bromide, is a suitable substrate for these reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org It is a versatile method for creating biaryl compounds and other C-C coupled products. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org
A variety of catalyst systems have been developed to facilitate these cross-coupling reactions, often tailored to specific substrates and reaction conditions.
| Coupling Reaction | Catalyst System Components |
| Suzuki Coupling | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos), Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) organic-chemistry.orgnih.govresearchgate.net |
| Heck Reaction | Palladium source (e.g., Pd(OAc)₂, PdCl₂), Ligand (e.g., PPh₃, phosphine-free systems), Base (e.g., Et₃N, K₂CO₃) wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Sonogashira Coupling | Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Ligand (e.g., PPh₃, NHC ligands), Base (e.g., Et₃N, piperidine) libretexts.orgnih.govorganic-chemistry.orgorganic-chemistry.org |
N-Heterocyclic carbene (NHC) ligands have emerged as effective alternatives to phosphine (B1218219) ligands in many cross-coupling reactions. organic-chemistry.orgnih.gov Phosphine-free catalyst systems are also gaining prominence. organic-chemistry.orgresearchgate.net
The inherent directing effects of the substituents on the this compound ring can be exploited to achieve regioselective coupling. The electronic nature of the substituents plays a crucial role. For instance, in Suzuki-Miyaura couplings, electron-rich and electron-poor aryl boronates can be successfully coupled. nih.gov In some cases, the choice of catalyst and reaction conditions can influence which functional group reacts in a molecule with multiple potential reaction sites. For example, in multimetallic systems, a combination of nickel and palladium catalysts can selectively couple an aryl bromide in the presence of an aryl triflate. nih.gov Furthermore, the use of specific bases and solvents can control the regioselectivity in reactions like the cyclocarbonylative Sonogashira coupling. nih.gov
Hydrodehalogenation Reactions
Hydrodehalogenation is a crucial transformation for the removal of halogen atoms from aromatic rings, often employed to introduce a hydrogen atom in its place. This reaction is significant in detoxifying halogenated aromatic compounds, which are known for their environmental and health concerns. researchgate.net For aryl bromides like this compound, this process can be achieved through various catalytic methods.
Catalytic hydrogenation is a common approach for the reductive dehalogenation of aryl bromides. organic-chemistry.org Palladium-on-carbon (Pd/C) is a frequently used catalyst for this purpose, often under neutral conditions. organic-chemistry.org The efficiency of this reaction is influenced by the nature of other functional groups present on the aromatic ring. For instance, bromides can be selectively reduced in the presence of groups like nitro, cyano, or keto functionalities. organic-chemistry.org
Microwave-assisted, copper-catalyzed hydrodehalogenation offers another effective method. acs.org A tandem catalytic approach can be employed where the aryl bromide first undergoes a halogen exchange with a source of iodide, such as sodium iodide (NaI), catalyzed by copper(I) iodide (CuI), to form a more reactive aryl iodide intermediate. acs.org This intermediate is then subsequently hydrodehalogenated. acs.org This methodology has been shown to successfully dehalogenate aryl bromides, including those with multiple bromine atoms. acs.org
Radical hydrodehalogenation presents a more recent advancement in this area. acs.orgresearchgate.net A cobalt(I) complex with a phenanthroline-based PNNP ligand has been shown to catalyze the hydrodehalogenation of aryl halides using hydrogen gas at atmospheric pressure under mild conditions. acs.org This method is applicable to a wide range of aryl bromides and chlorides with various functional groups. acs.org Mechanistic studies suggest the reaction proceeds through the formation of stannane (B1208499) radicals that facilitate a halogen-atom transfer process. researchgate.net
Table 1: Catalytic Systems for Hydrodehalogenation of Aryl Bromides
| Catalytic System | Key Features | Reference |
| Catalytic Hydrogenation (e.g., Pd/C) | Selective reduction in the presence of other functional groups. | organic-chemistry.org |
| Microwave-Assisted Copper-Catalyzed Tandem Catalysis | Involves initial halogen exchange to a more reactive iodide. | acs.org |
| Radical Hydrodehalogenation (e.g., Cobalt(I)-PNNP) | Proceeds under mild conditions with H₂ as the reductant. | acs.org |
Reactions of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including etherification, esterification, and oxidation.
Etherification and Esterification
The hydroxyl group can readily undergo O-alkylation to form ethers. researchgate.netrsc.org This reaction can be catalyzed by either Lewis or Brønsted acids, with the primary byproduct being water. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, favoring either O-alkylation or C-alkylation at the ortho position of the aromatic ring. researchgate.net Copper-catalyzed O-alkylation using alkylsilyl peroxides as radical precursors provides a method that proceeds under mild conditions. rsc.org Furthermore, gas-phase alkylation of phenolic compounds with alkanols in the presence of rare-earth metal orthophosphate catalysts has been developed. google.com
Esterification of the hydroxyl group can also be achieved, though the reactivity is influenced by the adjacent ester moiety.
Oxidation Reactions to Carbonyls
Phenols can be oxidized to form quinones, a class of dicarbonyl compounds. jove.comlibretexts.orglibretexts.org The electron-donating nature of the hydroxyl group facilitates the oxidation of the aromatic ring. jove.com For ortho-hydroxy phenols, oxidation typically yields ortho-quinones. jove.com This redox process involves the transfer of two electrons and two protons. jove.com
Various oxidizing agents can be employed for this transformation, including chromic acid, which can produce para-benzoquinone from phenol (B47542). libretexts.orglibretexts.org Milder oxidants like Fremy's salt are often preferred for the conversion of dihydroxybenzenes to quinones. libretexts.org Another effective reagent for the regioselective oxidation of phenols to o-quinones is o-iodoxybenzoic acid (IBX). nih.gov This process is believed to proceed through a double oxidation mechanism where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol intermediate. nih.gov This method is generally effective for phenols containing at least one electron-donating group. nih.gov
Table 2: Reagents for the Oxidation of Phenols
| Oxidizing Agent | Product Type | Key Features | Reference |
| Chromic Acid | p-Benzoquinone (from phenol) | Strong oxidizing agent. | libretexts.orglibretexts.org |
| Fremy's Salt | Quinones (from dihydroxybenzenes) | Milder oxidant. | libretexts.org |
| o-Iodoxybenzoic Acid (IBX) | o-Quinones | Regioselective, double oxidation mechanism. | nih.gov |
Reactions at the Ester Moiety
The methyl ester group of this compound is susceptible to both transesterification and hydrolysis, allowing for the modification or removal of this functional group.
Transesterification Reactions
Transesterification is a widely used method for converting one ester into another by reacting it with an alcohol. tandfonline.comtandfonline.comgoogle.com This reaction can be catalyzed by either acids or bases. tandfonline.com In acid-catalyzed transesterification, the electrophilicity of the carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack by the alcohol. tandfonline.com Basic catalysts have been shown to be highly effective for the transesterification of methyl salicylate (B1505791), with conversions greater than 60% achieved using catalysts like calcium hydroxide, sodium methoxide, or lithium hydroxide. tandfonline.comtandfonline.com Microwave irradiation can also be employed to assist the reaction. tandfonline.comtandfonline.com
The choice of alcohol and catalyst can influence the reaction outcome. For instance, the transesterification of methyl salicylate with various alcohols, including ethanol, iso-butyl alcohol, and iso-pentyl alcohol, has been studied over solid acid catalysts. researchgate.net
Hydrolysis Mechanisms and Kinetics
The hydrolysis of benzoate esters to their corresponding carboxylic acids is a fundamental reaction in organic chemistry. amelica.org This process can be carried out under acidic or basic conditions. The alkaline hydrolysis of substituted phenyl benzoates has been studied extensively to understand the influence of substituents on the reaction rate. rsc.org
The kinetics of the alkaline hydrolysis of substituted phenyl benzoates have been measured at various temperatures. rsc.org The effect of ortho substituents on the rate of alkaline hydrolysis of benzoate esters is considered to be primarily electrical in nature, with steric effects being less significant. acs.org The rate constants for the hydrolysis of various substituted benzoates have been determined, providing insight into the inductive, resonance, and steric effects of the substituents. rsc.org The hydrolysis of benzoate esters can also be achieved under mild conditions using a system of t-butylamine, lithium bromide, methanol (B129727), and water. amelica.org
Spectroscopic Characterization and Structural Elucidation Research
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of Methyl 3-bromo-2-hydroxybenzoate shows several characteristic absorption bands that confirm the presence of its functional groups.
O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear at approximately 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is found in the 2850-2960 cm⁻¹ region. researchgate.net
C=O Stretching: A strong, sharp absorption band for the carbonyl group of the ester is present in the range of 1680-1740 cm⁻¹. libretexts.org
C-O Stretching: The C-O stretching vibrations of the ester and the phenol (B47542) are typically found in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methyl C-H | C-H Stretch | 2850-2960 |
| Carbonyl | C=O Stretch | 1680-1740 (strong) |
| Ester & Phenol | C-O Stretch | 1000-1300 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Bromoalkane | C-Br Stretch | 500-600 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₇BrO₃. scbt.com
The theoretical monoisotopic mass of this compound is calculated to be 229.95786 Da. nih.govuni.lu HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The presence of the bromine atom is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
Table 1: Predicted Collision Cross Section Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 230.96514 | 137.7 |
| [M+Na]⁺ | 252.94708 | 149.8 |
| [M-H]⁻ | 228.95058 | 143.3 |
| [M+NH₄]⁺ | 247.99168 | 158.9 |
| [M+K]⁺ | 268.92102 | 139.5 |
| [M+H-H₂O]⁺ | 212.95512 | 138.1 |
| [M+HCOO]⁻ | 274.95606 | 158.4 |
| [M+CH₃COO]⁻ | 288.97171 | 183.8 |
| [M+Na-2H]⁻ | 250.93253 | 144.3 |
| [M]⁺ | 229.95731 | 157.4 |
| [M]⁻ | 229.95841 | 157.4 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the original molecule. For bromo compounds, a characteristic fragmentation is the loss of the halogen atom. miamioh.edu
For a related compound, methyl 2-hydroxybenzoate, the parent molecular ion peak [M]⁺ is observed at an m/z of 152. docbrown.info A significant fragmentation pathway involves the loss of the methoxy (B1213986) group (-OCH₃) to form a more stable ion. docbrown.info Another common fragmentation is the loss of carbon monoxide (CO). docbrown.info
In the case of this compound, the molecular ion peak [M]⁺ would appear as a doublet around m/z 230 and 232, corresponding to the bromine isotopes. Key fragmentation pathways would likely include:
Loss of the methoxy radical (•OCH₃): This would result in fragment ions around m/z 199 and 201.
Loss of methanol (B129727) (CH₃OH): This could occur due to the proximity of the hydroxyl and ester groups, leading to fragments around m/z 198 and 200.
Loss of the bromine atom (•Br): This would lead to a fragment ion at m/z 151.
Subsequent loss of carbon monoxide (CO): Following initial fragmentation, further loss of CO is a common pathway for aromatic carbonyl compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore, absorbing ultraviolet light. The presence of the hydroxyl, bromo, and methyl ester substituents influences the energy of these transitions and, consequently, the absorption maxima (λₘₐₓ).
Aromatic compounds typically exhibit two main absorption bands: the E-band (or ethylenic band) and the B-band (or benzenoid band). The E-band, which arises from π → π* transitions, is usually found at shorter wavelengths with high intensity. The B-band, also a π → π* transition but with a lower probability, appears at longer wavelengths with lower intensity.
For p-hydroxybenzoic acid and its esters, wide absorption bands are observed in the 200 to 400 mμ region. nist.gov The exact position of the absorption maxima for this compound would be influenced by the electronic effects of the substituents. The hydroxyl group is an activating, electron-donating group, while the bromo and methyl ester groups are deactivating, electron-withdrawing groups. The interplay of these effects will determine the specific λₘₐₓ values. The transition to the 1Πu state is often the most probable in the visible-near UV absorption range for bromine-containing molecules. researchgate.net
Crystallographic Studies
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In the crystal structure of 3-bromo-2-hydroxybenzonitrile, intermolecular O—H···Br and O—H···N hydrogen bonding is observed, leading to the formation of a spiral chain. researchgate.net Additionally, offset face-to-face π-stacking interactions are present. researchgate.net It is highly probable that the crystal structure of this compound would also be stabilized by a combination of hydrogen bonding (both intramolecular and intermolecular) and π-π stacking interactions, influenced by the presence and orientation of the bromo, hydroxyl, and methyl ester groups.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-bromo-2-hydroxybenzoic acid |
| p-hydroxybenzoic acid |
| 3-bromo-2-hydroxybenzonitrile |
Spectroscopic and Structural Insights into this compound
The meticulous study of molecular structures provides a fundamental understanding of their chemical behavior and potential applications. In the realm of substituted benzoic acid derivatives, this compound stands as a compound of interest. This article delves into its detailed spectroscopic and structural characterization, with a specific focus on the insights gained from single-crystal and powder X-ray diffraction techniques.
The arrangement of atoms and molecules in a crystalline solid is a critical determinant of its physical and chemical properties. X-ray diffraction methods are paramount in elucidating these three-dimensional structures.
Single-crystal X-ray diffraction offers an unparalleled level of detail regarding the atomic arrangement within a crystal lattice. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the analysis of closely related structures provides a strong basis for understanding its expected structural characteristics.
The crystal system and space group are fundamental properties that describe the symmetry of a crystal. For instance, the isomeric compound, methyl 4-bromo-3-hydroxybenzoate, crystallizes in the monoclinic system. nih.gov Another related compound, methyl 4-hydroxy-3-nitrobenzoate, is reported to crystallize in the triclinic system with a P-1 space group. mdpi.com The analysis of 3-bromo-2-hydroxybenzoic acid, the carboxylic acid precursor, also reveals a specific packing motif. nih.gov Based on these examples, it is anticipated that this compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic.
Table 1: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Reference |
| Methyl 4-bromo-3-hydroxybenzoate | Monoclinic | Not Specified | nih.gov |
| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | mdpi.com |
The conformation of the this compound molecule is expected to be nearly planar. The carboxyl group, however, may exhibit a slight twist relative to the plane of the phenyl ring. nih.gov In the case of methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring. nih.gov Similarly, the molecule of 3-bromo-2-hydroxybenzoic acid is almost planar, with the plane of the carboxyl group twisted by only 4.7 (4)° relative to the mean plane of the phenyl ring. nih.gov These small deviations from planarity are common in substituted benzene derivatives.
Hydrogen bonds are crucial in dictating the supramolecular architecture of crystals. In this compound, both intramolecular and intermolecular hydrogen bonds are expected. An intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group is highly probable. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing of this compound. nih.govnih.govresearchgate.net These non-covalent interactions contribute to the stabilization of the crystal structure. rsc.orgrsc.org In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions link molecules into infinite stacked sheets. mdpi.com The presence of a halogen substituent can enhance π-π stacking interactions. rsc.org The combination of hydrogen bonds and π-π stacking interactions often results in the formation of complex three-dimensional networks. nih.gov
While single-crystal X-ray diffraction provides detailed structural information about a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk crystalline material. The PXRD pattern serves as a fingerprint for a specific crystalline phase. It can be used to confirm the phase purity of a synthesized batch of this compound and to identify the crystalline form. Although specific PXRD data for this compound was not found in the search results, this technique remains a standard and crucial method for the characterization of polycrystalline solids.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric parameters of Methyl 3-bromo-2-hydroxybenzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electron distribution. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the atoms. The resulting optimized structure represents a stable conformer of the molecule. A key feature of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the ester group (C=O). This interaction significantly influences the planarity and stability of the molecule. Theoretical studies on the parent compound, methyl 2-hydroxybenzoate, have quantified the strength of this type of intramolecular hydrogen bond to be approximately -43 kJ mol-1. researchgate.net
The electronic structure analysis reveals the distribution of electron density, which is crucial for predicting the molecule's reactivity. The bromine atom and the hydroxyl group, being electronegative, influence the electronic landscape of the benzene (B151609) ring.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(2) | O(hydroxyl) | Calculated Value | |
| Bond Length | C(3) | Br | Calculated Value | |
| Bond Length | C(1) | C(ester) | Calculated Value | |
| Bond Angle | O(hydroxyl) | C(2) | C(1) | Calculated Value |
| Bond Angle | Br | C(3) | C(4) | Calculated Value |
| Dihedral Angle | C(6) | C(1) | C(ester) | O(carbonyl) |
Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The calculated shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra. The chemical environment of each nucleus, dictated by the electronic structure, determines its chemical shift.
Vibrational Frequencies: The vibrational modes of this compound can be computed from the second derivative of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch, C=O stretch, and C-Br stretch.
| Spectrum | Atom/Group | Predicted Value (ppm or cm⁻¹) |
| ¹³C NMR | C-Br | Calculated Value |
| ¹³C NMR | C-OH | Calculated Value |
| ¹³C NMR | C=O | Calculated Value |
| ¹H NMR | O-H | Calculated Value |
| ¹H NMR | C-H (ring) | Calculated Value |
| IR Frequency | O-H stretch | Calculated Value |
| IR Frequency | C=O stretch | Calculated Value |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transition properties. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.
| Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the molecule over a period of time.
While the intramolecular hydrogen bond in this compound imparts a degree of rigidity and planarity, the molecule still possesses conformational flexibility, particularly in the orientation of the methyl ester group. MD simulations can explore the potential energy surface of the molecule to identify different stable and metastable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its biological activity and physical properties.
MD simulations are particularly useful for studying how this compound interacts with other molecules.
In Solution: Simulations can model the solvation of the molecule, showing how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This provides insight into its solubility and how the solvent might affect its conformation and reactivity.
In the Solid State: In the crystalline form, molecules of this compound would be arranged in a regular lattice. MD simulations can be used to study the intermolecular forces that hold the crystal together, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Studies on the related isomer, Methyl 5-bromo-2-hydroxybenzoate, have shown the presence of O—H⋯O hydrogen bonds that link molecules into chains, as well as weak aromatic π–π stacking interactions. nih.govdoaj.orgresearchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound.
###Computational Insights into this compound: A Theoretical Perspective
This compound, a halogenated derivative of methyl salicylate (B1505791), presents an interesting subject for computational chemistry and theoretical studies. These in silico methods provide a powerful lens through which to explore the molecule's electronic structure, potential reactivity, and hypothetical interactions with biological systems. Such studies are foundational for understanding its physicochemical properties and for guiding the rational design of new molecules with desired activities. While comprehensive computational studies specifically targeting this compound are not extensively available in public-domain research, we can extrapolate the principles of these theoretical approaches and their potential applications to this molecule based on studies of related compounds.
Advanced Applications in Materials Science and Medicinal Chemistry
Precursor in Complex Organic Molecule Synthesis
The strategic positioning of the reactive functional groups on the benzene (B151609) ring makes Methyl 3-bromo-2-hydroxybenzoate a valuable starting material for constructing more elaborate molecular architectures. scispace.com
This compound is utilized as a fundamental building block in the field of organic synthesis for the creation of specialty chemicals. researchgate.netbiosynth.com These are chemicals characterized by their complex molecular structures and specific functions. The presence of the bromo, hydroxyl, and methyl ester groups allows for a range of chemical modifications, including but not limited to, etherification, esterification, and cross-coupling reactions. This versatility enables its use in the synthesis of a variety of organic compounds. ambeed.com While it is offered by numerous chemical suppliers as a research chemical for a range of applications, specific, non-pharmaceutical specialty chemicals derived from it are not extensively detailed in publicly available literature. biosynth.comguidechem.comresearchgate.net Its primary documented role as a building block is in the context of pharmaceutical research and development.
The application of this compound as an intermediate in the synthesis of pharmaceutically active compounds is well-documented, particularly in patent literature. guidechem.comrsc.org An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step syntheses of complex drug molecules, intermediates like this compound are crucial.
Research has demonstrated that this compound is a key starting material for producing a variety of derivatives with potential therapeutic applications. For instance, it has been employed in the synthesis of GPR35 modulators. researchgate.netbldpharm.com GPR35 is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammatory bowel disease. researchgate.netbldpharm.com The synthesis of these modulators involves chemical modifications of the this compound scaffold to create compounds that can interact with and modulate the activity of the GPR35 receptor.
Furthermore, this compound has been utilized in the creation of hemoglobin modulators, which are being investigated for the treatment of sickle cell disease. ambeed.com In this context, the synthesis involves a series of reactions starting from this compound to build a molecule capable of binding to hemoglobin and altering its properties. ambeed.com
A patent also describes its use in preparing aza-benzothiophene and aza-benzofuran compounds that have shown potential as insect repellents. mdpi.com
The following table summarizes some of the pharmaceutical intermediates and derivatives synthesized from this compound and their potential applications.
| Starting Material | Derivative/Target Compound | Potential Pharmacological Application |
| This compound | GPR35 Modulators | Treatment of inflammatory bowel disease |
| This compound | Hemoglobin Modulators | Treatment of sickle cell disease |
| This compound | Aza-benzothiophene and Aza-benzofuran derivatives | Insect repellents |
The derivatives synthesized from this compound are considered new drug candidates. researchgate.netambeed.comCurrent time information in Pasuruan, ID. A drug candidate is a compound that has shown promising therapeutic activity in preclinical studies and is deemed worthy of further investigation in clinical trials. The development of these candidates involves extensive research to optimize their efficacy, and other pharmacokinetic properties.
For example, the GPR35 modulators derived from this compound are being explored as potential new treatments for inflammatory conditions. researchgate.netbldpharm.com Similarly, the hemoglobin modulators represent a potential new therapeutic strategy for patients with sickle cell disease. ambeed.com The initial synthesis of these complex molecules, facilitated by the unique structure of this compound, is a critical first step in the long process of drug discovery and development.
The table below outlines some of the drug candidates developed using this compound as a precursor.
| Precursor | Drug Candidate Class | Therapeutic Target |
| This compound | GPR35 Modulators | G protein-coupled receptor 35 |
| This compound | Hemoglobin Modulators | Hemoglobin |
Synthesis of Pharmaceutical Intermediates
Exploration in Material Science
The potential applications of this compound extend beyond medicinal chemistry into the realm of material science, although this area is less explored.
While the direct application of this compound in liquid crystal research is not prominently documented in the reviewed literature, the structural motifs it contains are relevant to the design of liquid crystalline materials. Benzoate (B1203000) derivatives, particularly those with halogen substituents, are a well-established class of compounds in liquid crystal synthesis. researchgate.netresearchgate.net The presence of a bromo substituent can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. researchgate.net
Polymer Chemistry Applications
While direct studies detailing the incorporation of this compound into polymers are not extensively documented in publicly available research, the broader class of hydroxybenzoate derivatives is significant in polymer science. For instance, functional hydroxybenzoate-co-lactide polymers have been synthesized and studied for their antimicrobial properties. nih.govacs.org These polymers are created through ring-opening polymerization of monomers derived from hydroxybenzoates. nih.govacs.org This suggests a potential application for this compound as a monomer or a precursor to a monomer in the synthesis of novel polymers. The presence of the bromine atom and the hydroxyl and methyl ester functional groups could be exploited to impart specific properties such as flame retardancy, altered hydrophobicity, or as sites for further chemical modification of the resulting polymer.
Research on other related compounds, such as poly(3-hydroxybutyrate)-oligo-2-ethyl oxazoline (B21484) conjugates, highlights the interest in creating biologically active materials from polyester (B1180765) building blocks. frontiersin.org The synthesis of such conjugates often involves the chemical modification of the base polymer, a role for which a functionalized molecule like this compound could be considered. frontiersin.org
Opto-electronic Materials
Currently, there is a lack of specific research data directly linking this compound to applications in opto-electronic materials. However, its parent compound, 3-bromo-2-hydroxybenzoic acid, is listed under the material science category by some chemical suppliers, which includes OLED materials, suggesting a potential, albeit unexplored, relevance in this field. bldpharm.com
Investigational Biological Activities and Mechanisms
The biological activities of this compound are not extensively characterized. However, the broader class of bromophenols, to which this compound belongs, has been the subject of significant research, particularly those isolated from marine algae. mdpi.com These studies provide a foundation for understanding the potential biological activities of their synthetic analogs.
While direct antimicrobial studies on this compound are not prominent, research on related compounds suggests potential efficacy. For example, various bromophenol derivatives have demonstrated antimicrobial activity. mdpi.com Furthermore, polymers derived from hydroxybenzoates have been shown to possess antimicrobial properties against pathogens like Staphylococcus aureus. nih.govacs.org Transition metal complexes of 3-methyl benzoic acid with hydrazine (B178648) have also been synthesized and show higher antibacterial and antifungal activity than the parent acid. researchgate.net
A study on methylated and acetylated derivatives of natural bromophenols also reported antimicrobial activities. nih.gov The data below summarizes the antimicrobial activity of some bromophenol derivatives, which could serve as a basis for investigating similar properties in this compound.
| Compound/Derivative | Organism(s) | Observed Effect | Reference |
| Lanosol methyl ether | Mycobacterium smegmatis | IC50 of 7.8 µM | mdpi.com |
| Lanosol butenone | Mycobacterium smegmatis | IC50 of 26.2 µM | mdpi.com |
| Rhodomelol | Mycobacterium smegmatis | IC50 of 28.1 µM | mdpi.com |
| Functional Hydroxybenzoate-co-lactide Polymers | Staphylococcus aureus | Antimicrobial and biofilm disruption | nih.govacs.org |
| 3-methyl benzoate complexes with transition metals | Bacteria and fungi | Higher activity than the parent acid | researchgate.net |
The potential of brominated phenolic compounds in anticancer research has been noted. A study on synthetic methylated and acetylated derivatives of natural bromophenols evaluated their anticancer activities. nih.gov Specifically, certain derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov While this research does not directly involve this compound, it points to a promising area of investigation for this class of compounds.
The table below summarizes findings from a study on bromophenol derivatives, highlighting their potential in anticancer research.
| Compound/Derivative | Cell Line | Observed Effect | Reference |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | Leukemia K562 cells | Inhibited viability and induced apoptosis | nih.gov |
The mechanisms of action for the biological activities of bromophenols are thought to be diverse. For antimicrobial action, it is suggested that they may disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In the context of anticancer properties, the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators has been proposed for related compounds. For bromophenol derivatives that exhibit enzyme inhibition, the number of bromine atoms on the molecule appears to play a role in the extent of inhibition. mdpi.com
Bromophenol derivatives have been shown to modulate cellular pathways, particularly those related to oxidative stress. nih.gov For instance, certain synthetic bromophenol derivatives were found to ameliorate H2O2-induced oxidative damage and the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. nih.gov These compounds were observed to increase the expression of TrxR1 and HO-1, proteins involved in the cellular antioxidant response. nih.gov The potential for compounds like this compound to influence pathways such as NF-κB and MAPK/ERK, which are critical for cell survival and inflammation, has also been suggested for related molecules.
Structure-Activity Relationships in Biological Contexts
The biological activity of salicylates, a class of compounds to which this compound belongs, is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies reveal that halogenation, in particular, plays a crucial role in modulating the biological efficacy of these molecules.
The introduction of a halogen atom, such as bromine, onto the aromatic ring of salicylic (B10762653) acid derivatives has been shown to enhance both the potency and, in some cases, the toxicity of the compound. pharmacy180.com Specifically, substitutions at the 3- and 5-positions of the salicylate (B1505791) ring with electron-withdrawing groups like halogens are particularly noteworthy. For instance, studies on various salicylate derivatives have demonstrated that halogenation at these positions can lead to a significant increase in certain biological activities. researchgate.netnih.gov
In the context of plant pathology, for example, a study on the induction of systemic acquired resistance (SAR), a plant defense mechanism, by 47 different salicylate derivatives found that the most active compounds were halogenated at the 3- and/or 5-position. researchgate.netnih.gov Derivatives such as 3-chlorosalicylate and 5-chlorosalicylate showed greater induction of the pathogenesis-related protein PR-1a, a marker for SAR, compared to the parent salicylic acid. researchgate.netnih.gov This suggests that the presence of a halogen at the 3-position, as in this compound, is a key determinant for enhanced biological activity in this system. The electron-withdrawing nature of the bromine atom at this position likely influences the electronic distribution of the aromatic ring and the acidity of the phenolic hydroxyl group, which are critical for binding to target receptors and eliciting a biological response.
Furthermore, the esterification of the carboxylic acid group, as seen in this compound, can also impact the compound's biological profile. While the free carboxyl group is often important for the anti-inflammatory activity of many salicylates, esterification can alter properties such as lipophilicity and cell membrane permeability, which in turn affects the compound's bioavailability and interaction with biological targets. blogspot.com
The following table summarizes the influence of halogenation on the biological activity of selected salicylate derivatives, providing a basis for understanding the potential activity of this compound.
| Compound | Substitution | Observed Biological Activity | Reference |
| Salicylic Acid | None | Baseline activity | researchgate.netnih.gov |
| 3-Chlorosalicylic Acid | 3-Chloro | Enhanced induction of PR-1a protein | researchgate.netnih.gov |
| 5-Chlorosalicylic Acid | 5-Chloro | Enhanced induction of PR-1a protein | researchgate.netnih.gov |
| 3,5-Dichlorosalicylic Acid | 3,5-Dichloro | High induction of PR-1a protein | researchgate.netnih.gov |
| 5-Bromosalicylic Acid | 5-Bromo | Increased potency and toxicity | pharmacy180.com |
This table is illustrative and based on findings for related salicylic acid derivatives to infer the potential importance of the bromo- substitution in this compound.
Environmental Fate and Degradation Studies
The environmental fate of this compound is of interest due to the widespread use of halogenated aromatic compounds and their potential for environmental persistence. While specific studies on this particular compound are limited, the degradation pathways can be inferred from research on related brominated aromatic compounds.
Photodegradation Pathways
The photochemical degradation of halogenated aromatic compounds in the environment is a significant abiotic degradation process. Under the influence of solar irradiance, these compounds can undergo transformation, leading to the formation of various photoproducts. For halogenated aromatic esters, a primary photodegradation pathway is reductive debromination. wikipedia.org This process involves the cleavage of the carbon-bromine bond, leading to the formation of less brominated analogues. wikipedia.org
In the case of this compound, it is plausible that exposure to ultraviolet (UV) radiation would initiate the homolytic cleavage of the C-Br bond, resulting in the formation of a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water) to form Methyl 2-hydroxybenzoate. Further degradation of this intermediate could then proceed through pathways established for non-halogenated salicylates.
Another potential photodegradation pathway involves the reaction with photochemically produced reactive species in natural waters, such as hydroxyl radicals (•OH) and singlet oxygen. These reactive oxygen species can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The presence of humic substances in water can also influence photodegradation rates, acting as photosensitizers that promote the formation of these reactive species. nih.gov
Biodegradation Mechanisms in Aquatic and Soil Systems
The biodegradation of halogenated aromatic compounds is a key process in their removal from aquatic and soil environments. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The biodegradation of brominated compounds like this compound can proceed under both aerobic and anaerobic conditions. nih.gov
Under aerobic conditions, the initial step in the degradation of many halogenated aromatics is often either hydroxylation of the aromatic ring, catalyzed by oxygenases, or the hydrolytic or reductive removal of the halogen substituent. nih.gov For this compound, aerobic bacteria could potentially utilize a dioxygenase to hydroxylate the ring, leading to the formation of a brominated catechol derivative. This intermediate would then undergo ring cleavage and further metabolism. Alternatively, a dehalogenase could remove the bromine atom, yielding Methyl 2-hydroxybenzoate, which is readily biodegradable.
Under anaerobic conditions, reductive dehalogenation is a more common initial step. nih.gov In this process, the halogenated compound serves as an electron acceptor, and the bromine atom is replaced by a hydrogen atom. This would convert this compound to Methyl 2-hydroxybenzoate. This initial dehalogenation step is crucial as it often detoxifies the compound and makes the aromatic ring more susceptible to subsequent anaerobic degradation. The resulting Methyl 2-hydroxybenzoate can then be further metabolized through pathways involving ring reduction and cleavage.
The presence of the ester group may also be a site for initial attack, with hydrolysis leading to the formation of 3-bromo-2-hydroxybenzoic acid and methanol (B129727). The resulting brominated salicylic acid would then be subject to the degradation pathways described above.
Metabolite Identification and Ecotoxicity Assessment
The identification of metabolites formed during the degradation of this compound is crucial for a comprehensive ecotoxicity assessment. Based on the potential degradation pathways, a number of metabolites can be anticipated.
Potential Photodegradation and Biodegradation Metabolites:
| Parent Compound | Potential Degradation Pathway | Potential Metabolites |
| This compound | Reductive Debromination (Photodegradation/Anaerobic Biodegradation) | Methyl 2-hydroxybenzoate, Bromide ions |
| This compound | Hydrolysis | 3-Bromo-2-hydroxybenzoic acid, Methanol |
| This compound | Aerobic Biodegradation (Hydroxylation) | Brominated catechol derivatives |
| Methyl 2-hydroxybenzoate | Further Biodegradation | Catechol, Protocatechuate |
| 3-Bromo-2-hydroxybenzoic acid | Further Biodegradation | Bromocatechols, Protocatechuate |
The ecotoxicity of these potential metabolites is a key consideration. While the parent compound, this compound, may exhibit some level of toxicity due to its halogenated nature, the degradation products can have different toxicological profiles. For instance, the removal of the bromine atom to form Methyl 2-hydroxybenzoate would likely result in a significant reduction in toxicity. However, some intermediate metabolites, such as brominated catechols, could be more toxic than the parent compound.
Studies on other brominated flame retardants have shown that debromination can sometimes lead to the formation of more toxic products. wikipedia.orgnih.gov The ecotoxicity of these degradation products would need to be assessed using various bioassays, examining their effects on representative aquatic and terrestrial organisms. This would include assessing endpoints such as acute toxicity (lethality), chronic toxicity (effects on growth and reproduction), and potential for endocrine disruption. The ultimate mineralization of the compound to carbon dioxide, water, and bromide ions would represent a complete detoxification process.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies
The development of greener, more efficient, and scalable synthetic routes is a paramount goal in modern organic chemistry. For Methyl 3-bromo-2-hydroxybenzoate, this involves moving beyond traditional batch processing and catalyst-dependent reactions.
Catalyst-Free Reactions
Emerging trends in organic synthesis emphasize the reduction or complete elimination of catalysts to improve the economic and environmental viability of chemical processes. rsc.orgrsc.orgbohrium.comresearchgate.net Catalyst-free reactions offer numerous advantages, including simplified product purification, avoidance of toxic metal residues, and often milder reaction conditions. rsc.orgbohrium.comresearchgate.net
Future research could explore the synthesis of this compound and its derivatives under catalyst-free conditions, potentially utilizing thermal, microwave, or visible-light-mediated approaches. rsc.orgmerckmillipore.com For instance, reactions that traditionally require a Lewis acid or transition metal catalyst could be redesigned to proceed through the intrinsic reactivity of the starting materials under specific energetic inputs. The formation of electron donor-acceptor (EDA) complexes upon visible light irradiation is one such strategy that could obviate the need for a photoredox catalyst. merckmillipore.com Investigating the functionalization of the aromatic ring or the ester and hydroxyl groups of this compound using catalyst-free methods would represent a significant step towards more sustainable chemical manufacturing.
Flow Chemistry Approaches
Flow chemistry, or continuous-flow synthesis, is a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability. beilstein-journals.orgrsc.orgeuropa.eu By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.orgnih.gov
The application of flow chemistry to the synthesis and derivatization of this compound could unlock new chemical possibilities. mdpi.com Reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a flow reactor. rsc.orgeuropa.eu Future studies could focus on developing multi-step flow syntheses of complex molecules starting from this compound, integrating reaction, separation, and purification steps into a single, automated process. beilstein-journals.org This would be particularly valuable for the rapid generation of libraries of derivatives for drug discovery screening. mdpi.com
Advanced Characterization Techniques
To fully understand and optimize the synthesis and application of this compound, advanced characterization techniques that provide real-time and high-resolution structural information are essential.
In-situ Spectroscopic Studies of Reactions
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. frontiersin.orgosti.govnih.gov Techniques such as in-situ Infrared (IR) and Raman spectroscopy can track the changes in chemical bonds, while in-situ X-ray Absorption Spectroscopy (XAS) can provide information on the electronic and atomic structure of catalysts and reactants. frontiersin.orgosti.govnih.gov
Future research on this compound would benefit greatly from the application of these techniques. researchgate.net For example, in-situ spectroscopy could be used to study the mechanism of its synthesis or its subsequent reactions, helping to optimize conditions for improved yield and selectivity. By observing the reaction profile in real-time, researchers can identify reaction bottlenecks, detect unexpected side products, and gain a fundamental understanding of the transformation process. acs.org
Cryo-Electron Microscopy (Cryo-EM) for Supramolecular Assemblies
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of complex biological macromolecules and supramolecular assemblies in their near-native state. nih.govacs.orgescholarship.org By rapidly freezing samples in a thin layer of vitreous ice, Cryo-EM avoids the need for crystallization and allows for the visualization of dynamic and heterogeneous structures. nih.govbeilstein-journals.orgresearchgate.net
While typically applied to large biomolecules, the principles of Cryo-EM can be extended to study the self-assembly of small molecules into larger, ordered structures. beilstein-journals.org Derivatives of this compound could be designed to self-assemble into nanofibers, gels, or other nanomaterials. Cryo-EM could then be employed to visualize these supramolecular assemblies with unprecedented detail, revealing the molecular packing and interactions that govern their formation. acs.orgescholarship.org This structural understanding is crucial for the rational design of new materials with tailored properties.
Targeted Drug Discovery and Development
Derivatives of salicylic (B10762653) acid, the parent structure of this compound, have a long and successful history in medicine. nih.govsci-hub.seresearchgate.net Modern drug discovery efforts are focused on creating highly specific and potent therapeutics with minimal side effects.
The functional groups on this compound—the bromine atom, hydroxyl group, and methyl ester—provide versatile handles for chemical modification to create a diverse library of new chemical entities. mdpi.com As a derivative of salicylic acid, this compound and its subsequent modifications hold potential for development as anti-inflammatory, analgesic, and antifungal agents. nih.govsci-hub.semdpi.com
Future research in this area will likely involve a combination of chemical synthesis, computational modeling, and biological screening. For instance, molecular docking studies could be used to predict the binding of novel this compound derivatives to specific biological targets, such as enzymes or receptors implicated in disease. nih.gov This in silico screening can help prioritize the synthesis of compounds with the highest probability of biological activity. Furthermore, there is growing interest in the therapeutic potential of benzoates for neurological conditions, suggesting another possible avenue for drug development. nih.gov The development of targeted covalent inhibitors is also an emerging area where derivatives of this compound could be explored. acs.org The exploration of benzoate (B1203000) derivatives in various therapeutic areas, including mental health and parasitic diseases, is an active area of research. quiverquant.commdpi.com By combining rational drug design with efficient synthetic methodologies, researchers can aim to develop novel therapeutics derived from this compound for a range of diseases. researchgate.net
Rational Design of Analogs with Enhanced Specificity
A primary focus of future research is the rational design of analogs derived from the this compound scaffold to achieve enhanced specificity and potency for biological targets like the GPR35 receptor. This involves systematic modifications to the molecule's structure to improve its binding affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target interactions.
Key strategies in analog design include:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different functional groups on the molecule influence its biological activity. By synthesizing a library of derivatives where the position and nature of the substituents on the phenyl ring are varied, researchers can map the pharmacophore responsible for GPR35 modulation. For instance, replacing the bromine atom with other halogens (chlorine, fluorine) or exploring different substitution patterns on the aromatic ring could significantly alter binding characteristics discoveryjournals.org.
Bioisosteric Replacement: The ester and hydroxyl groups are critical for the molecule's function as a carboxylic acid bioisostere google.com. Future work could explore replacing the methyl ester with other bioisosteric groups, such as small amides or tetrazoles, to modulate physicochemical properties like stability, solubility, and membrane permeability without losing the necessary interactions with the target receptor.
Computational Modeling: Molecular docking and simulation studies can provide insights into the binding mode of this compound derivatives within the GPR35 receptor's binding pocket. These computational tools can predict which modifications are most likely to enhance binding affinity, guiding the synthesis of more targeted and effective analogs and reducing the need for extensive trial-and-error synthesis.
A summary of potential modifications for analog design is presented in the table below.
| Molecular Position | Proposed Modification | Desired Outcome |
| C3-Position (Bromine) | Substitution with other halogens (F, Cl) or small alkyl groups | Modulate electronic properties and binding interactions |
| C2-Position (Hydroxyl) | Conversion to ether or other hydrogen bond donors/acceptors | Alter hydrogen bonding capacity with the receptor |
| Ester Group | Variation of the alkyl chain (ethyl, propyl, etc.) or replacement with bioisosteres | Improve metabolic stability and pharmacokinetic profile |
| Phenyl Ring | Addition of further substituents at C4, C5, or C6 positions | Explore additional binding pockets and enhance selectivity |
Prodrug Strategies
While this compound is itself a methyl ester prodrug of 3-bromo-2-hydroxybenzoic acid, future research is expected to focus on more sophisticated prodrug strategies to optimize drug delivery and efficacy. The goal of a prodrug is to improve the pharmacokinetic or pharmacodynamic properties of the active compound, such as increasing oral bioavailability, enhancing stability, or achieving targeted release nih.gov.
Emerging prodrug approaches for derivatives of this compound include:
Enzyme-Targeted Prodrugs: For applications like inflammatory bowel disease, designing prodrugs that are selectively cleaved by enzymes present in the target tissue (e.g., the colon) is a promising strategy. This could involve creating ester derivatives that are substrates for specific microbial enzymes in the gut, ensuring that the active drug is released predominantly at the site of inflammation.
Improving Physicochemical Properties: The parent acid may have suboptimal absorption or distribution characteristics. Converting it into a series of different ester prodrugs (e.g., ethyl, isopropyl) can modify its lipophilicity, potentially enhancing its absorption across biological membranes nih.gov.
Transient Protection of Functional Groups: The hydroxyl and carboxylic acid functionalities are often chemically reactive and can be sites of rapid metabolism. Prodrug strategies can be employed to temporarily mask these groups, protecting the molecule from first-pass metabolism and increasing its systemic exposure after administration discoveryjournals.org.
Interdisciplinary Research with Engineering and Physics
The development of advanced therapeutic agents based on this compound will benefit significantly from interdisciplinary collaborations, particularly with the fields of engineering and physics.
Contributions from Engineering:
Advanced Drug Delivery Systems: Materials and chemical engineers can develop novel formulations to deliver analogs to their target sites more effectively. For inflammatory conditions in the gut, this could involve encapsulating the active compound within engineered nanoparticles, hydrogels, or microcapsules. These delivery systems can be designed to protect the drug from the harsh environment of the upper gastrointestinal tract and trigger its release in response to specific physiological cues in the colon, such as changes in pH or the presence of certain enzymes.
Biomaterial Scaffolds: For localized therapies, bioengineers could incorporate drug-eluting polymers or scaffolds that release the therapeutic agent over a sustained period directly at the tissue of interest, which could be particularly relevant for treating localized inflammation.
Contributions from Physics:
Advanced Biophysical Techniques: Physicists can contribute by employing sophisticated analytical techniques to study the drug-target interaction at a molecular level. Methods like X-ray crystallography and cryo-electron microscopy can help determine the precise three-dimensional structure of the drug bound to its receptor, providing invaluable data for the rational design of more potent and selective analogs.
Imaging and Diagnostics: The development of imaging agents based on the this compound scaffold could allow for non-invasive monitoring of drug distribution and target engagement in vivo. This might involve labeling the compound with isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT), allowing researchers to visualize where the drug accumulates and to quantify its interaction with the target receptor in real-time.
Q & A
Q. How can the molecular structure of methyl 3-bromo-2-hydroxybenzoate be confirmed experimentally?
- Methodological Answer : The structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial arrangement of substituents. For example, analogous compounds like 3-bromo-2-hydroxybenzaldehyde were analyzed using SC-XRD at 125 K, achieving an R factor of 0.019 . Complementary techniques include NMR spectroscopy (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹). Cross-validation with computational methods (e.g., DFT) ensures consistency between experimental and theoretical data .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or bromine displacement. Purity degradation due to moisture or oxidation can be monitored via HPLC (C18 column, UV detection at 254 nm) . For long-term stability, lyophilization or storage under inert gas (N₂/Ar) is advised.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to GHS hazard codes H315/H319/H335 (skin/eye irritation, respiratory irritation). Use fume hoods , nitrile gloves, and safety goggles. Airborne concentrations should be monitored via gas chromatography-mass spectrometry (GC-MS) . Emergency showers and eye-wash stations must be accessible, and contaminated clothing should be disposed of as hazardous waste .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer : Regioselective bromination of methyl 2-hydroxybenzoate can be achieved using Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions. Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent). For problematic byproducts, column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water) improves purity .
Advanced Research Questions
Q. How can crystallographic disorder or twinning be resolved in structural studies of this compound?
- Methodological Answer : Use SHELXL for refinement, employing the TWIN/BASF commands to model twinned data. For disorder, apply PART/SUMP restraints to split occupancies. High-resolution data (≤1.0 Å) collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 can visualize anisotropic displacement parameters to validate refinement quality .
Q. What green chemistry approaches can replace toxic solvents in its synthesis?
- Methodological Answer : Replace chlorinated solvents (e.g., CCl₄) with biobased solvents (cyclopentyl methyl ether) or flow chemistry systems to minimize waste. For example, bromination under continuous flow conditions using a microreactor improves yield and reduces reaction time, as demonstrated for x-bromo-2-formylbenzoic acids .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
- Methodological Answer : Perform dynamic NMR experiments to detect conformational exchange in solution. For X-ray vs. NMR discrepancies (e.g., tautomerism), use variable-temperature SC-XRD and solid-state NMR to probe crystal packing effects. Cross-reference with NIST Chemistry WebBook databases for validated spectral signatures .
Q. What strategies optimize its derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer : Target the hydroxy group for acylation (acetic anhydride) or alkylation (propargyl bromide) to explore electronic effects on bioactivity. For bromine substitution, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Monitor reaction efficiency via LC-MS and confirm regiochemistry via NOESY .
Q. How can decomposition pathways be characterized under accelerated stability testing?
- Methodological Answer : Subject the compound to forced degradation (40°C/75% RH, 0.1 M HCl/NaOH, 3% H₂O₂). Analyze degradation products via UPLC-QTOF-MS to identify pathways (e.g., ester hydrolysis to 3-bromo-2-hydroxybenzoic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Q. What computational methods predict its reactivity in radical-mediated reactions?
- Methodological Answer :
Perform DFT calculations (B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for radical attack. Compare with experimentalEPR spectroscopy data using spin traps (e.g., DMPO). Solvent effects are modeled viaCOSMO-RS to simulate reaction environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
